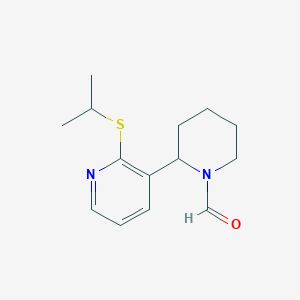

2-(2-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde

Description

Properties

Molecular Formula |

C14H20N2OS |

|---|---|

Molecular Weight |

264.39 g/mol |

IUPAC Name |

2-(2-propan-2-ylsulfanylpyridin-3-yl)piperidine-1-carbaldehyde |

InChI |

InChI=1S/C14H20N2OS/c1-11(2)18-14-12(6-5-8-15-14)13-7-3-4-9-16(13)10-17/h5-6,8,10-11,13H,3-4,7,9H2,1-2H3 |

InChI Key |

NNLPIPPXMZAZPM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC1=C(C=CC=N1)C2CCCCN2C=O |

Origin of Product |

United States |

Preparation Methods

Substitution at the Pyridine Ring

The 2-(isopropylthio)pyridine scaffold is synthesized via nucleophilic aromatic substitution (SNAr) . Starting from 2-chloropyridine-3-carbaldehyde, isopropylthiol acts as the nucleophile under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO.

Optimization Notes :

-

Elevated temperatures (80–100°C) improve reaction rates.

-

Anhydrous conditions prevent hydrolysis of the aldehyde group.

Piperidine Ring Formation via Cyclocondensation

Mannich-Type Cyclization

A pivotal method involves condensing 2-(isopropylthio)pyridine-3-carbaldehyde with 1,3-acetonedicarboxylic acid and ammonium acetate in methanol. This one-pot reaction forms the piperidine ring through a Mannich-like mechanism:

-

Imine Formation : The aldehyde reacts with ammonium acetate to generate an imine intermediate.

-

Cyclization : 1,3-Acetonedicarboxylic acid provides the carbonyl components, facilitating ring closure.

Reaction Conditions :

Alternative Cyclization Strategies

Aza-Diels-Alder Reaction :

A diene (e.g., Danishefsky’s diene) reacts with an imine derived from the pyridine aldehyde and a primary amine, forming the piperidine ring. This method offers stereocontrol but requires stringent anhydrous conditions.

Functional Group Modifications

Aldehyde Protection and Deprotection

The aldehyde group’s reactivity necessitates protection during piperidine ring formation. Common strategies include:

Thioether Stability Considerations

The isopropylthio group is susceptible to oxidation. Reactions must avoid strong oxidizing agents (e.g., H₂O₂, KMnO₄), and inert atmospheres (N₂/Ar) are recommended during prolonged storage.

Purification and Characterization

Chromatographic Techniques

-

Flash Column Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) removes unreacted starting materials.

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Spectroscopic Validation

-

¹H NMR : Key signals include the aldehyde proton at δ 9.8–10.2 ppm and piperidine CH-N at δ 3.5–4.0 ppm.

-

MS (ESI) : Molecular ion peak at m/z 264.39 [M + H]⁺ confirms the molecular formula C₁₄H₂₀N₂OS.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing efficiency, reducing reaction times from hours to minutes. For example, a tubular reactor at 100°C achieves 85% yield in 15 minutes.

Green Chemistry Metrics

-

Solvent Recovery : Methanol is distilled and reused, reducing waste.

-

Atom Economy : The Mannich cyclization exhibits 78% atom economy, minimizing byproducts.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The isopropylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-(2-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The isopropylthio group and the piperidine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Water Solubility (mg/mL) | LogP | Key Functional Groups |

|---|---|---|---|---|---|

| 2-(2-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde | 278.39 | 120–122 | 0.15 | 2.8 | Isopropylthio, carbaldehyde |

| 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde | 236.33 | 115–117 | 0.45 | 1.9 | Methylthio, carbaldehyde |

| 2-(2-(tert-Butylthio)pyridin-3-yl)piperidine-1-carboxamide | 293.42 | 135–137 | 0.08 | 3.2 | tert-Butylthio, carboxamide |

- Substituent Effects : The bulkier isopropylthio group (vs. methylthio) reduces water solubility due to increased hydrophobicity (LogP 2.8 vs. 1.9) and steric hindrance, as observed in crystallographic studies refined using SHELX . The tert-butylthio analog exhibits even lower solubility (0.08 mg/mL) due to extreme steric bulk.

- Functional Group Impact : The carbaldehyde group enhances electrophilicity, enabling nucleophilic additions (e.g., Schiff base formation), whereas the carboxamide group in the analog improves stability but reduces reactivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves multi-step functionalization of pyridine and piperidine precursors. Key steps include:

- Thioether formation : Reacting pyridine derivatives with isopropylthiol groups under controlled pH and temperature to avoid undesired side reactions.

- Piperidine ring functionalization : Introducing the carbaldehyde group via oxidation or reductive amination, depending on precursor availability.

- Purification : Chromatography or crystallization to isolate the target compound.

Critical parameters include reaction temperature (optimized between 60–80°C for thioether stability), solvent polarity (e.g., DMF for solubility), and catalyst selection (e.g., Pd-based catalysts for coupling reactions). Monitoring intermediates via TLC or HPLC is essential .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- Spectroscopic techniques : H/C NMR to confirm substituent positions and stereochemistry.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and detect impurities.

- Chromatography : HPLC with UV detection (e.g., C18 columns) to assess purity (>95% threshold for pharmacological studies).

Cross-referencing with X-ray crystallography data (if available) can validate structural assignments .

Q. What safety protocols are critical when handling this compound given its reactive thioether and aldehyde groups?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors.

- Spill management : Neutralize with inert adsorbents (e.g., sand) and dispose as hazardous waste.

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate binding affinities to target proteins (e.g., kinases or GPCRs).

- MD simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales (GROMACS/AMBER).

- QSAR models : Corrogate substituent effects (e.g., isopropylthio group) with activity data to optimize lead compounds.

Validate predictions with in vitro assays (e.g., enzyme inhibition IC measurements) .

Q. What strategies resolve contradictions in activity data across different biological assays (e.g., cell-based vs. biochemical assays)?

- Methodological Answer :

- Assay standardization : Ensure consistent buffer pH, temperature, and cell passage numbers.

- Control experiments : Include reference compounds (e.g., known inhibitors) to calibrate assay sensitivity.

- Mechanistic studies : Use techniques like SPR (surface plasmon resonance) to differentiate direct binding from off-target effects.

- Meta-analysis : Compare results with structurally similar compounds (e.g., pyridine-piperidine hybrids) to identify scaffold-specific trends .

Q. How can researchers optimize the compound’s stability under physiological conditions (e.g., pH 7.4, 37°C) for in vivo studies?

- Methodological Answer :

- Degradation profiling : Incubate the compound in simulated biological fluids (e.g., PBS, serum) and monitor via LC-MS.

- Prodrug design : Modify the aldehyde group to a hydrolyzable moiety (e.g., acetal) for controlled release.

- Lyophilization : Stabilize the compound in solid form for long-term storage .

Q. What experimental frameworks integrate this compound’s activity data into broader pharmacological or chemical theories?

- Methodological Answer :

- Network pharmacology : Map interactions between the compound’s targets and disease-associated pathways (e.g., inflammation or neurodegeneration).

- Free-energy perturbation (FEP) : Quantify binding energy contributions of specific functional groups (e.g., isopropylthio vs. methylthio).

- Systems biology : Couple omics data (transcriptomics/proteomics) with dose-response curves to model polypharmacology .

Q. How can researchers address ecological data gaps (e.g., biodegradability, toxicity) for this compound?

- Methodological Answer :

- OECD guidelines : Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201).

- Soil mobility studies : Use column chromatography to simulate leaching potential.

- Read-across methods : Estimate ecotoxicity using data from structurally related pyridine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.